molecular formula C5H6ClF3N2O B13613544 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride

Katalognummer: B13613544
Molekulargewicht: 202.56 g/mol
InChI-Schlüssel: YCQZGQCMXWNCTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with imidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in large quantities with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol: This compound has a similar structure but with a methyl group attached to the imidazole ring.

    2,2,2-trifluoro-1-(1H-imidazol-1-yl)ethanone: This compound features a ketone group instead of an alcohol group.

Uniqueness

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is unique due to its specific combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C5H6ClF3N2O

Molekulargewicht

202.56 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3(11)4-9-1-2-10-4;/h1-3,11H,(H,9,10);1H

InChI-Schlüssel

YCQZGQCMXWNCTP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N1)C(C(F)(F)F)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.